(3R)-1-Boc-3-azido-pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-azidopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQETRAMMATCR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Boc-3-azido-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (3R)-pyrrolidine-3-ol.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Azidation: The hydroxyl group at the third position is converted to an azido group. This is typically done by first converting the hydroxyl group to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting mesylate or tosylate is then treated with sodium azide (NaN3) to form the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures for handling azides, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Boc-3-azido-pyrrolidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) for azidation reactions.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (3R)-1-Boc-3-aminopyrrolidine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(3R)-1-Boc-3-azido-pyrrolidine is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential as drug candidates targeting various diseases:
- Synthesis of Triazole Derivatives : The azido group can be converted into triazole rings via cycloaddition reactions, which are valuable in drug development for enhancing binding affinity to biological targets.
- Development of GPBAR1 Agonists : Research has shown that derivatives of pyrrolidine compounds can act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases .
Chemical Biology
The azido functionality allows this compound to participate in click chemistry, a powerful method for labeling and modifying biomolecules:
- Bioorthogonal Reactions : The azide can react with alkynes to form triazoles, enabling the selective tagging of proteins or other biomolecules without interfering with cellular processes.
Material Science
In material science, this compound is used to synthesize functionalized polymers:
- Functionalized Polymers : The compound can be incorporated into polymer matrices to impart specific properties such as improved mechanical strength or biocompatibility, which are crucial for applications in drug delivery systems.
Case Study 1: Synthesis of GPBAR1 Agonists
A series of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives were synthesized from this compound. These compounds were evaluated for their ability to selectively activate GPBAR1, showing promise for treating conditions like type 2 diabetes and obesity .
Case Study 2: Click Chemistry Applications
In a study focusing on bioorthogonal chemistry, this compound was employed to label peptides selectively. This approach allowed researchers to track the distribution and interaction of peptides within biological systems, demonstrating the utility of azide-based chemistry in biological research .
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of triazole derivatives | Enhanced binding affinity to biological targets |
| Chemical Biology | Click chemistry for biomolecule labeling | Selective tagging without disrupting cellular functions |
| Material Science | Development of functionalized polymers | Improved properties for drug delivery systems |
Mechanism of Action
The mechanism of action of (3R)-1-Boc-3-azido-pyrrolidine depends on its chemical transformations:
Reduction to Amine: The azido group is reduced to an amine, which can then participate in hydrogen bonding and other interactions with biological targets.
Cycloaddition to Triazole: The formation of triazole rings through cycloaddition reactions can enhance the stability and binding affinity of the resulting compounds to their molecular targets.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₆N₄O₂
- Molecular Weight : 212.25 g/mol (calculated)
- Storage : Typically stored at 2–8°C under inert conditions to preserve azide stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to (3R)-1-Boc-3-azido-pyrrolidine:
Biological Activity
(3R)-1-Boc-3-azido-pyrrolidine is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications in various therapeutic areas.
Pyrrolidine derivatives, including this compound, have been widely studied for their biological activities, particularly as enzyme inhibitors and in the development of therapeutic agents. The azido group in this compound provides a versatile functionality for further chemical transformations, making it a valuable intermediate in organic synthesis.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is constructed through cyclization reactions.
- Boc Protection : The nitrogen atom is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.
- Azidation : The introduction of the azido group is achieved through nucleophilic substitution or other azidation methods.
3.1 Enzyme Inhibition
This compound has shown potential as an inhibitor for various enzymes:
- Nitric Oxide Synthase (NOS) : Studies indicate that pyrrolidine derivatives can act as selective inhibitors for different NOS isoforms, which are crucial in regulating vascular functions and neurotransmission . For instance, modifications on the pyrrolidine scaffold have led to compounds with improved selectivity and potency against neuronal NOS (nNOS).
3.2 Antiviral Activity
Research has demonstrated that certain pyrrolidine derivatives exhibit antiviral properties, particularly against HIV:
- CCR5 Receptor Antagonism : Compounds similar to this compound have been evaluated for their ability to inhibit the CCR5 receptor, a critical co-receptor for HIV entry into cells. One study reported an IC50 value of 2.9 nM for a related compound, indicating strong antiviral activity .
3.3 Other Biological Activities
The biological profile of this compound extends to:
- Anticancer Potential : The compound's structural features make it a candidate for developing anticancer agents. Its ability to interfere with specific cellular pathways involved in tumor growth has been explored .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may protect against neurodegenerative conditions by modulating nitric oxide levels .
4. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Study 1: Inhibition of Nitric Oxide Synthase
A series of pyrrolidine derivatives were tested for their ability to inhibit nNOS in vitro. The results indicated that specific stereochemical configurations significantly impacted inhibitory potency, with the (3R) configuration showing enhanced activity compared to its counterparts .
Case Study 2: Antiviral Efficacy Against HIV
In vitro studies on compounds structurally related to this compound revealed effective inhibition of HIV replication across multiple strains. The most potent derivative exhibited an EC50 ranging from 0.3 nM to 30 nM, showcasing its potential as an antiviral agent .
6. Conclusion
This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly as an enzyme inhibitor and antiviral agent. Ongoing research into its structure-activity relationships will likely yield new therapeutic candidates targeting various diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3R)-1-Boc-3-azido-pyrrolidine?
- Methodological Answer : The synthesis typically involves Boc protection of pyrrolidine followed by azide introduction via nucleophilic substitution. For example, the Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP). The azide group is then introduced at the 3-position through an SN2 reaction using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), and structural confirmation relies on NMR and IR spectroscopy .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- 1H/13C NMR : Peaks for the Boc group (tert-butyl at δ ~1.4 ppm in 1H) and pyrrolidine ring protons (δ ~3.0–3.5 ppm).
- IR Spectroscopy : Azide stretch at ~2100 cm⁻¹.
- UV/Vis : For compounds with conjugated systems, λmax can indicate electronic transitions (e.g., ~204–210 nm, as seen in related pyrrolidine derivatives) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (argon or nitrogen) to prevent moisture absorption and azide degradation. Long-term stability (>5 years) is achievable under these conditions, as demonstrated for structurally similar azido-pyrrolidine derivatives .
Advanced Research Questions
Q. How can the azido group in this compound be leveraged for click chemistry applications?
- Methodological Answer : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Optimize reactions using:
- Catalyst : Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand).
- Solvent : t-BuOH/H2O mixtures for biocompatibility or DMSO for organic solubility.
- Monitoring : Reaction progress tracked via TLC (Rf shift) or by observing triazole proton signals in 1H NMR (δ ~7.5–8.0 ppm) .
Q. What strategies prevent side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Group Stability : The Boc group is stable under mild acidic conditions but can be cleaved with TFA for subsequent reactions.
- Azide Safety : Avoid exposure to strong reducing agents (e.g., LiAlH4) to prevent explosive HN3 formation.
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective modifications at the 3-position .
Q. How does the stereochemistry at the 3-position influence reactivity in ring-opening reactions?
- Methodological Answer : The (3R) configuration introduces steric hindrance, favoring nucleophilic attack from the less hindered face. For example:
- Epoxide Ring-Opening : (3R)-azido-pyrrolidine reacts with epoxides via SN2 mechanisms, yielding trans-diaxial products.
- Enantioselectivity : Chiral auxiliaries or enzymes (e.g., lipases) can direct regioselectivity in ring-opening, as observed in related pyrrolidine systems .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Factors : Yield discrepancies often arise from differences in solvent purity, reaction temperature, or azide precursor quality.
- Optimization : Systematically test solvents (DMF vs. DMSO), bases (NaH vs. K2CO3), and reaction times. For example, DMF at 60°C for 12 hours may improve yields compared to room-temperature reactions .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of azide vapors.
- Waste Disposal : Neutralize azide-containing waste with NaNO₂/HCl to prevent explosive hydrazoic acid formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
